
5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a derivative of pyrrolidinone, characterized by the incorporation of thiadiazole and thiophene moieties. This structural complexity suggests potential biological activities that merit investigation.
- Molecular Formula : C26H27N3O3S
- Molecular Weight : 461.58 g/mol
- CAS Number : 608095-05-2
- Predicted Boiling Point : 629.5 ± 65.0 °C
- Density : 1.284 ± 0.06 g/cm³
These properties indicate a stable compound suitable for various biological applications.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the thiophene and pyrrolidinone structures in this compound may enhance its antimicrobial efficacy.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . In silico studies also suggest strong binding affinities to COX enzymes, which are critical targets in inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms. The structural components allow for interactions with cellular targets involved in tumorigenesis. For example, some thiadiazole derivatives have been reported to inhibit Aurora B kinase, a protein crucial in cancer cell proliferation . Preliminary findings indicate that this compound may possess selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) .
Study on Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that those with similar structural features to our compound exhibited MIC values as low as 0.045 µg/mL against Mycobacterium tuberculosis strains . Such findings underscore the potential of this compound in combating resistant bacterial infections.
Evaluation of Anti-inflammatory Effects
In a comparative study, several thiadiazole derivatives were tested for their anti-inflammatory effects using animal models. The results indicated that compounds with similar functional groups to our target showed a significant reduction in edema and inflammatory markers when compared to standard treatments like diclofenac sodium .
Data Summary Table
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often include cyclization reactions and the introduction of thiadiazole and thiophene moieties, which are crucial for the biological activity of the resultant compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, research indicates that compounds with similar structures show effective inhibition against various fungal strains such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea. These findings suggest that the compound could serve as a template for developing new antifungal agents with enhanced efficacy against resistant strains .
Anticancer Potential
The anticancer properties of this compound have been explored through in vitro studies. The thiadiazole ring in the structure has been linked to cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies have further elucidated its mechanism of action by interacting with key proteins involved in cancer cell proliferation .
Case Studies
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity stems from its diverse functional groups:
Functional Group | Reactivity Type | Key Reactions |
---|---|---|
Hydroxyl (-OH) | Nucleophilic/Hydrogen bonding | Hydrogen bonding, nucleophilic substitution |
Carbonyl (C=O) | Electrophilic | Nucleophilic attack, condensation |
Thiadiazole ring | Electron-deficient | Electrophilic substitution, ring-opening |
Thiophene moiety | Aromatic, electron-rich | Electrophilic substitution, coupling reactions |
Electrophilic Substitution on Thiadiazole
The thiadiazole ring, being electron-deficient, undergoes electrophilic substitution (e.g., alkylation, acylation) under conditions such as Lewis acid catalysis .
Nucleophilic Attack on Carbonyls
The carbonyl groups at the 4-position and thiophene moiety are susceptible to nucleophilic attack , leading to amide or ester formation when reacted with amines, alcohols, or other nucleophiles.
Hydrogen Bonding via Hydroxyl Group
The hydroxyl (-OH) group participates in hydrogen bonding , influencing solubility and interactions with biological targets.
Potential Chemical Reactions
The compound can engage in several reaction pathways:
Reaction Type | Conditions | Outcome |
---|---|---|
Electrophilic substitution | Thiadiazole ring + electrophile | Substituted thiadiazole derivative |
Nucleophilic attack | Carbonyl group + nucleophile | Amide/ester formation |
Hydrogen bonding | Polar solvents (e.g., water) | Stabilization of intermediates |
Oxidation | Oxidizing agents (e.g., H₂O₂) | Oxidized hydroxyl group or other sites |
Comparative Analysis with Structurally Similar Compounds
A similar compound, 3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (PubChem CID 2891549), shares analogous reactivity due to its thiadiazole and carbonyl groups . Key differences include:
-
Substituent : Methoxyphenyl vs. tert-butylphenyl.
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Biological activity : Both exhibit potential anti-inflammatory or antimicrobial properties, though the tert-butylphenyl group may enhance steric bulk and stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-tert-butylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor aldehydes and ketones. For example, analogs with similar scaffolds were prepared by reacting substituted benzaldehydes (e.g., 4-tert-butyl benzaldehyde) with thiadiazole derivatives under controlled conditions. Key steps include condensation at room temperature (3 hours) and purification via recrystallization (DMF-EtOH mixtures). Typical yields range from 46% to 63%, depending on substituent reactivity .
Example Reaction Parameters |
---|
Starting material: 4-tert-butyl benzaldehyde |
Solvent: Ethanol |
Reaction time: 3 hours |
Temperature: Room temperature |
Yield: 62% (analogous compound) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H, ¹³C) is essential for confirming the pyrrol-2-one core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 408.2273 vs. calculated 408.2097 for an analog). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹). Melting points (e.g., 263–265°C) provide purity indicators .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Hygroscopicity tests : Monitor weight changes under varying humidity (e.g., 30–80% RH).
- Solution stability : HPLC monitoring of degradation products in solvents (e.g., DMSO, ethanol) over 24–72 hours.
- Light sensitivity : Expose solid and dissolved samples to UV/visible light and track changes via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer : Use design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
-
Temperature gradient : Test reactions at 0°C, RT, and 40°C to identify kinetic vs. thermodynamic control.
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Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents for cyclization efficiency.
-
Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction rates.
Data from analogous syntheses show ethanol as a preferred solvent (62% yield at RT) .Optimization Case Study Solvent: Ethanol → DMF Yield increase: 46% → 63% (for 3,5-diarylpyrrol-2-one analogs)
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:
- Reproducibility checks : Repeat assays under standardized conditions (e.g., 37°C, pH 7.4).
- HPLC purity validation : Ensure >95% purity via reverse-phase chromatography.
- Crystallographic validation : Use X-ray diffraction to confirm stereochemistry and substituent orientation, as misassigned structures can skew SAR conclusions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities. Key steps:
Target selection : Identify receptors (e.g., kinases) with homology to structurally characterized proteins.
Docking validation : Compare predicted binding poses with co-crystallized ligands (RMSD <2.0 Å).
Free energy calculations : Use MM-PBSA/GBSA to estimate ΔGbinding.
Studies on thiadiazole-containing analogs highlight hydrophobic interactions with tert-butyl groups and hydrogen bonding via hydroxyl moieties .
Q. Specialized Methodological Challenges
Q. What approaches are recommended for isolating trace impurities in this compound?
- Methodological Answer : Impurity profiling requires:
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of thiophen-2-ylcarbonyl group, m/z ~121).
- NMR spiking : Add authentic samples of suspected byproducts (e.g., uncyclized intermediates) to confirm co-elution .
Q. How should researchers design assays to evaluate the compound’s reactivity under oxidative conditions?
- Methodological Answer :
- Oxidant screening : Test H₂O₂, mCPBA, or O₂ in solvents like MeCN or THF.
- Kinetic monitoring : Use UV-Vis or in-situ IR to track carbonyl or thiadiazole oxidation.
- Product identification : Isolate oxidized derivatives (e.g., sulfoxides) via silica gel chromatography and characterize via HRMS/NMR .
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O3S2/c1-21(2,3)13-8-6-12(7-9-13)16-15(17(25)14-5-4-10-28-14)18(26)19(27)24(16)20-23-22-11-29-20/h4-11,16,26H,1-3H3 |
InChI Key |
ZZRYYUIYFIHXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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